![molecular formula C12H17ClN2 B15278695 1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
1-[(2-Chloropyridin-3-yl)methyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloropyridin-3-yl)methyl]azepane is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloropyridine moiety attached to an azepane ring .
Méthodes De Préparation
The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of 2-chloropyridine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(2-Chloropyridin-3-yl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2-Chloropyridin-3-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]azepane involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially modulating their activity. The azepane ring provides structural stability and influences the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-[(2-Chloropyridin-3-yl)methyl]azepane can be compared with other similar compounds, such as:
(2-Chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a similar chloropyridine moiety but differs in its overall structure and applications.
(2-Chloropyridin-3-yl)methylamine: This compound also contains the chloropyridine group but has different functional groups attached, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of the chloropyridine and azepane moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
1-[(2-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-11(6-5-7-14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2 |
Clé InChI |
ZTANLIAUMNUPMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


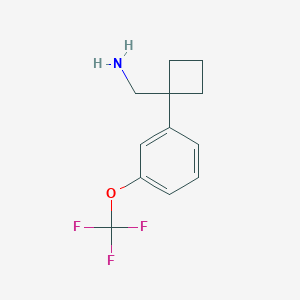
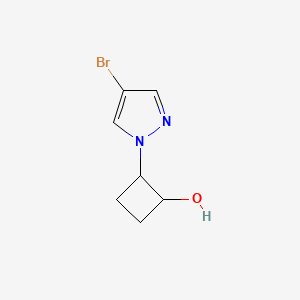
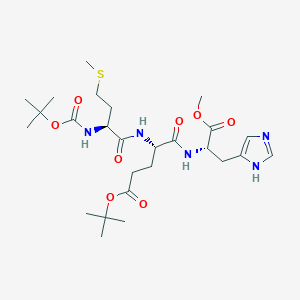
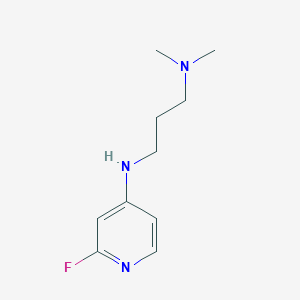
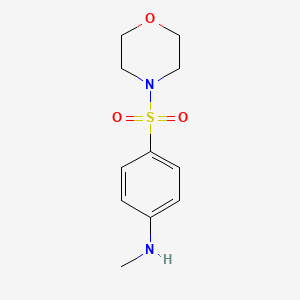
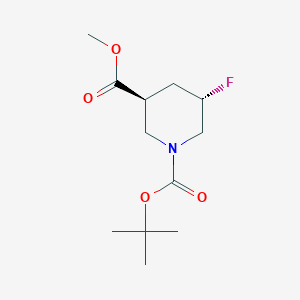
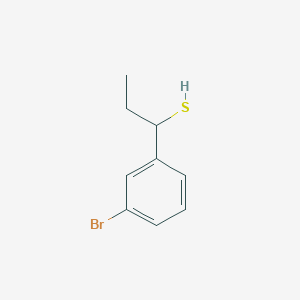

![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)

![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)
